

# (6-Amino-3-Pyridinyl)Methanol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (6-Amino-3-Pyridinyl)Methanol

Cat. No.: B050438

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **(6-Amino-3-Pyridinyl)Methanol**, a key building block in pharmaceutical synthesis. This document covers procurement, physicochemical properties, safety and handling, and a detailed experimental protocol for its application in the synthesis of a CDK4/6 inhibitor intermediate.

## Purchasing and Suppliers

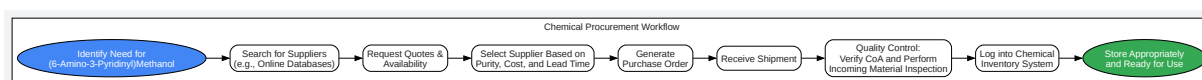
**(6-Amino-3-Pyridinyl)Methanol** (CAS No. 113293-71-3) is readily available from a variety of chemical suppliers. Purity levels typically range from 96% to over 98%. When purchasing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Below is a summary of representative suppliers for **(6-Amino-3-Pyridinyl)Methanol**:

Supplier	Product Number	Purity	Available Quantities
Thermo Scientific Chemicals	AC451500050	97%	5 g
BLD Pharm	113293-71-3	-	-
Benchchem	B050438	-	-
ChemUniverse	P85732	97%	100 mg, 250 mg, 1 g
Anax Laboratories	-	>98%	-
Pharmblock	PB0176628	96%	5 g

Note: This table is not exhaustive and represents a snapshot of available suppliers. Availability and product specifications are subject to change. Researchers should always verify information directly with the supplier.

A typical workflow for procuring a research chemical like **(6-Amino-3-Pyridinyl)Methanol** is outlined in the diagram below.



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Caption: A generalized workflow for the procurement of research chemicals.

## Physicochemical Properties

**(6-Amino-3-Pyridinyl)Methanol** is a pyridine derivative with the following properties:

Property	Value
CAS Number	113293-71-3
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	124.14 g/mol
Appearance	White to off-white crystalline powder
Melting Point	118-122 °C
Boiling Point	~320.2 °C (Predicted)
Solubility	Soluble in methanol and DMSO

## Safety and Handling

**(6-Amino-3-Pyridinyl)Methanol** is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

### Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

### Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Wear protective gloves/eye protection/face protection.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

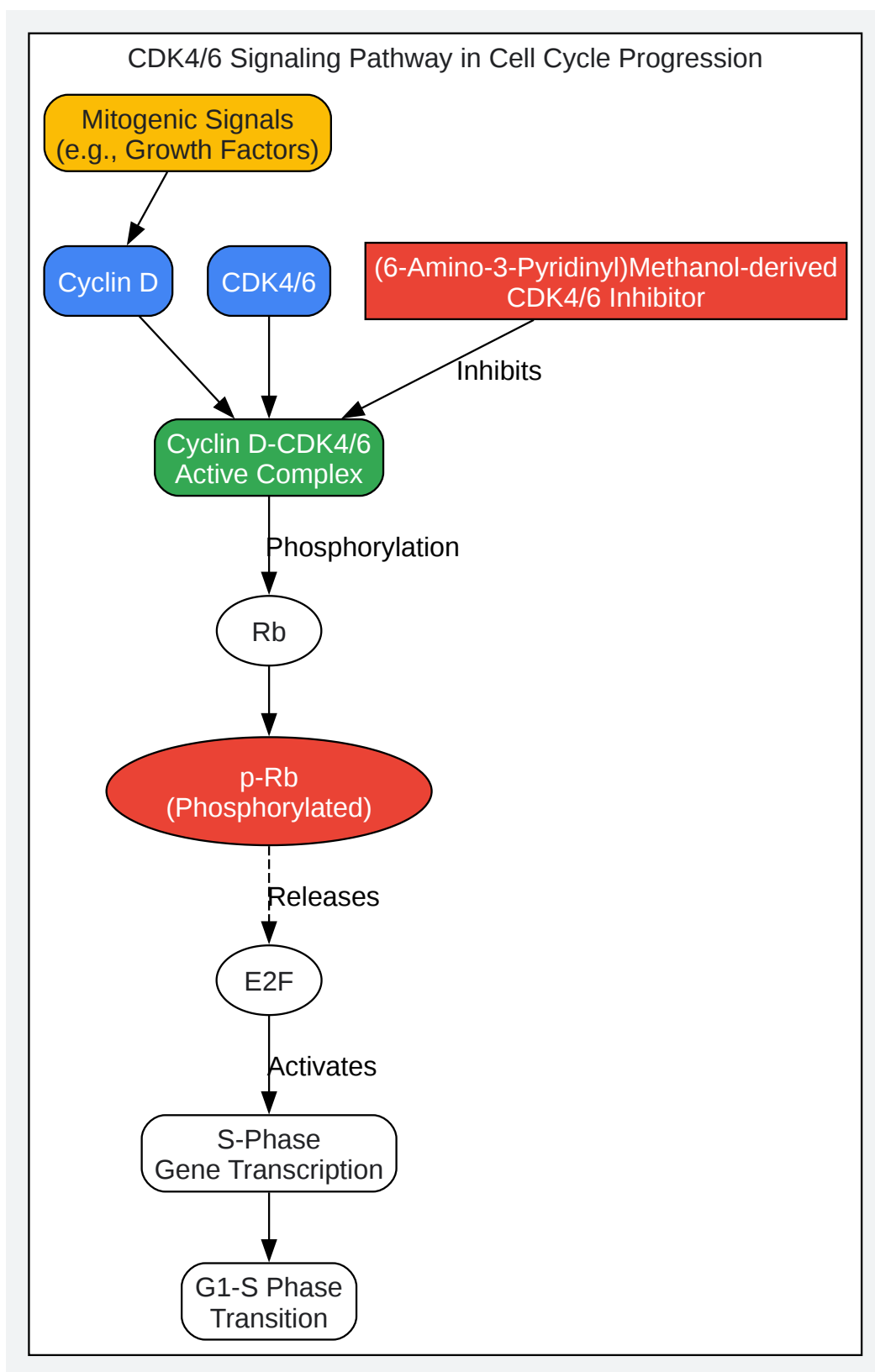
- Store in a well-ventilated place. Keep container tightly closed.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

## Application in the Synthesis of CDK4/6 Inhibitors

**(6-Amino-3-Pyridinyl)Methanol** is a crucial intermediate in the synthesis of several cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs used in cancer therapy.<sup>[1]</sup> One prominent example is its use in the synthesis of Abemaciclib, a drug approved for the treatment of certain types of breast cancer.<sup>[2]</sup>

The CDK4/6 pathway plays a critical role in the regulation of the cell cycle. Dysregulation of this pathway can lead to uncontrolled cell proliferation, a hallmark of cancer. CDK4/6 inhibitors work by blocking the activity of these kinases, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression at the G1/S checkpoint.<sup>[3]</sup><sup>[4]</sup>



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Caption: The role of CDK4/6 in cell cycle progression and its inhibition.

## Experimental Protocol: Synthesis of a Pyrimidine Intermediate for a CDK4/6 Inhibitor

This protocol describes a representative Suzuki coupling reaction using **(6-Amino-3-Pyridinyl)Methanol** as a key building block to form a biaryl structure, a common core in many kinase inhibitors. This procedure is adapted from principles of Suzuki-Miyaura cross-coupling of aminopyridines.<sup>[5]</sup>

Reaction Scheme:

**(6-Amino-3-Pyridinyl)Methanol** + Arylboronic Acid --[Pd Catalyst, Base]--> 6-Amino-3-(aryl)pyridin-3-yl)methanol

Materials:

- **(6-Amino-3-Pyridinyl)Methanol**
- Arylboronic acid (e.g., 4-fluorophenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating mantle
- Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **(6-Amino-3-Pyridinyl)Methanol** (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

- **Catalyst Addition:** Add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 eq) to the flask under a positive flow of the inert gas.
- **Solvent Addition:** Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by TLC until the starting materials are consumed.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. All chemical reactions should be performed by trained individuals in a suitable laboratory setting.

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